Product packaging for Bis-cyanoacetamide(Cat. No.:CAS No. 65889-64-7)

Bis-cyanoacetamide

Cat. No.: B14004775
CAS No.: 65889-64-7
M. Wt: 109.09 g/mol
InChI Key: MUVFZOSESRRBCU-UHFFFAOYSA-N
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Description

Cyanoacetamide (CAS 107-91-5) is an organic compound with the molecular formula C₃H₄N₂O. It is widely used in industrial and laboratory settings as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . Its structure features a cyano group (-CN) and an acetamide moiety, enabling reactivity in condensation, cyclization, and nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O B14004775 Bis-cyanoacetamide CAS No. 65889-64-7

Properties

CAS No.

65889-64-7

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

2,2-dicyanoacetamide

InChI

InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h3H,(H2,7,8)

InChI Key

MUVFZOSESRRBCU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound derivatives typically involves the reaction of diamines with cyanoacetyl derivatives. A representative method involves the reaction of benzene-1,3-diamine or pyridine-2,6-diamine with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile under reflux conditions in toluene.

Procedure:

  • To a solution of benzene-1,3-diamine (1 mmol) or pyridine-2,6-diamine (1 mmol) in toluene (10 mL), 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (2 mmol) is added.
  • The mixture is heated at reflux with stirring for 5 hours.
  • The resulting solid product is collected by filtration and recrystallized from an appropriate solvent to yield this compound derivatives 3a and 3b.

Example:

  • N,N'-(1,3-Phenylene)bis(2-cyanoacetamide) (3a) is obtained as a colorless powder with 88% yield and melting point 235 °C (ethanol recrystallization).

Characterization:

  • ^1H NMR (300 MHz, DMSO): δ 3.877 (s, 4H, 2CH2), 7.281 (m, 3H, aromatic protons), 7.874 (s, 1H, aromatic proton), 10.306 (s, 2H, NH protons).

This method provides a straightforward route to this compound with high purity and yield.

Optimization of Reaction Conditions

Further studies optimized the reaction conditions for the synthesis of this compound derivatives and their subsequent reactions:

  • Solvents: Ethanol and dioxane were commonly used.
  • Catalysts: Piperidine was found to be the most effective base catalyst, outperforming others such as triethylamine, DABCO, DBU, and chitosan.
  • Reaction time: Typically 3 to 6 hours under reflux.
  • Temperature: Reflux temperature of the chosen solvent (ethanol or dioxane).

Table 1: Catalyst Effect on Yield of this compound Derivatives

Entry Catalyst Solvent Time (h) Yield (%)
1 Piperidine Ethanol 3 88
2 Piperidine Dioxane 3 80
3 DABCO Ethanol 3 80
4 DABCO Dioxane 3 77
5 Triethylamine Ethanol 3 80
6 Triethylamine Dioxane 3 76
7 DBU Ethanol 3 85
8 DBU Dioxane 3 81
9 Chitosan Ethanol 3 69
10 Chitosan Dioxane 3 71

Piperidine in ethanol at reflux gave the best yields for this compound synthesis.

Reaction Pathways and Mechanisms

The this compound compounds serve as key intermediates for Michael addition reactions and multicomponent reactions leading to heterocyclic compounds.

Michael Addition

  • This compound reacts with arylidenemalononitriles in the presence of piperidine catalyst to form bis(dihydropyridine) derivatives.
  • The mechanism involves:
    • Deprotonation of the active methylene group by piperidine.
    • Michael addition to the double bond of arylidenemalononitriles.
    • Cyclization involving the amide NH.
    • Air oxidation to yield the final heterocyclic product.

Multicomponent Reactions

  • This compound reacts with aromatic aldehydes and malononitrile under reflux with piperidine catalyst in ethanol.
  • This three-component reaction affords biscyanopyridone derivatives efficiently.

Physical and Spectroscopic Data

The synthesized this compound derivatives and their products were characterized by:

Summary Table of Preparation and Yields

Compound Starting Materials Catalyst Solvent Temp Time (h) Yield (%) Notes
N,N'-(1,3-Phenylene)bis(2-cyanoacetamide) (3a) Benzene-1,3-diamine + 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile None (reflux) Toluene Reflux 5 88 Recrystallized from EtOH
Bis(dihydropyridine) derivatives (5a-f) 3a + arylidenemalononitriles Piperidine EtOH Reflux 3-4 80-88 Piperidine best catalyst
Biscyanopyridones via 3-component reaction 3a + arylaldehyde + malononitrile Piperidine EtOH Reflux 4 Good Efficient multicomponent route
Bis(2-cyano-3-arylacrylamide) derivatives 3a + arylidenemalononitriles (specific cases) Piperidine EtOH Reflux 4 Good Side product formation

Chemical Reactions Analysis

Formation of 2-Aminoindole Derivatives via Reductive Cyclization

Bis-cyanoacetamides participate in one-pot tandem reactions with 2-halonitrobenzenes to yield 2-aminoindole derivatives. The process involves:

  • Step 1 : Nucleophilic aromatic substitution (SNAr) under basic conditions (NaH/DMF) to form nitro-intermediates.

  • Step 2 : Reduction/cyclization using FeCl₃/Zn in HCl to generate the indole core .

Example Reaction :

Bis-Cyanoacetamide2-HalonitrobenzeneProduct (2-Aminoindole)Yield
N,N'-Dimorpholinyl this compound (1u)2-Fluoronitrobenzene (2a)3,3'-(1,4-Phenylene)bis(2-amino-1-morpholinoindole-3-carboxamide) (3–23)82%

This method tolerates heterocyclic substituents (e.g., morpholine, piperazine) and functional groups (alkenes, alkynes), enabling modular synthesis .

Formation of Ketene S,S-Dithioacetals

Bis-cyanoacetamides undergo dithiolation with carbon disulfide (CS₂) and dimethyl sulfate to form ketene dithioacetals, which serve as intermediates for fused heterocycles.

Reaction Pathway :

  • Treatment with CS₂ and (CH₃)₂SO₄ in DMF/KOH yields dithioacetals (12a, 12c) .

  • Subsequent reactions with bifunctional nucleophiles (e.g., o-phenylenediamine) produce:

    • Benzimidazoles (46a)

    • Benzoxazoles (46b)

    • Benzothiazoles (46c) .

Representative Yields :

DithioacetalNucleophileProductYield
12ao-PhenylenediamineBenzimidazole 46a75%
12c2-AminophenolBenzoxazole 46b68%

Condensation with Bifunctional Amines

Bis-cyanoacetamides react with diamines or aminothiols to form macrocyclic or fused-ring systems.

Example : Reaction with hydrazine hydrate yields pyrazolo[3,4-b]pyridine derivatives (11), as demonstrated in the synthesis of antimicrobial agents .

Key Conditions :

  • Solvent : Ethanol

  • Catalyst : Sodium ethoxide

  • Temperature : Room temperature .

Compatibility with Heteroaromatic Systems

Bis-cyanoacetamides exhibit broad substrate tolerance in reactions with heteroaromatics:

  • Indoles : Form π-stacked hydrogen-bonded networks via amidine-carboxyl interactions .

  • Pyridines/Morpholines : Participate in SNAr reactions without side reactions .

Scientific Research Applications

Bis-cyanoacetamide derivatives are versatile compounds with applications in diverse scientific fields, particularly in medicinal chemistry and materials science . They serve as essential building blocks for synthesizing bioactive compounds, including pharmaceuticals with antibacterial, antifungal, anticancer, and anti-corrosion properties .

Scientific Research Applications

Synthesis of Bioactive Compounds: this compound derivatives are key intermediates in synthesizing various heterocyclic compounds with biological activities . These compounds are used to develop innovative pharmaceutical agents .

Antimicrobial Activity: α,β-unsaturated 2-cyanoacetamide derivatives have been tested against several Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Bacillus megaterium, Staphylococcus aureus) and Gram-negative bacteria (Salmonella paratyphi and Salmonella typhi) . Studies involve exposing bacterial strains to a 200 µg/mL sample concentration in DMF, using ampicillin at the same concentration as a reference, and measuring the inhibition zones to record bacterial growth .

Anticancer Research: Indole derivatives, synthesized using cyanoacetamide building blocks, have shown promise as targeted drugs against cancer cells . Several indole-based anticancer agents have been approved by the U.S. Food and Drug Administration (FDA) for clinical use, highlighting the potential of this compound derivatives in cancer therapy .

Material Science: Platinum(II) compounds of cyanoximates, derived from acetamide-cyanoximes, exhibit potential in material science applications . These compounds form one-dimensional polymers with direct Pt---Pt bonding, allowing for electronic communication and conductivity between metal centers .

Case Studies and Research Findings

Antimicrobial Evaluation of Unsaturated Cyanoacetamide Derivatives:
A study published in PMC details the synthesis of novel α,β-unsaturated 2-cyanoacetamide derivatives and the in vitro assessment of their antibacterial activity . The compounds were characterized using FTIR and NMR spectroscopy, and their interactions with target proteins were assessed using molecular docking . Derivative 5 exhibited the most favorable binding affinity with Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Molecular Docking and MD Simulations:
In silico analyses, including molecular docking and molecular dynamics (MD) simulations, are performed to underscore the potential of cyanoacetamide derivatives as potent drugs . These simulations help in understanding the binding interactions of the derivatives with various proteins and their conformational stability .

Green Chemistry Applications: Microwave-assisted organic synthesis, including the Knoevenagel condensation method, is employed in the synthesis of cyanoacetamide derivatives . This approach aligns with green chemistry principles, minimizing the use of hazardous chemicals and energy-intensive processes .

Synthesis of Indole Derivatives for Anticancer Activity: Indole derivatives, synthesized using cyanoacetamide building blocks, are evaluated for their anticancer activity . Studies focus on developing novel green methods for synthesizing indole cores and assessing their efficacy against cancer cells .

Mechanism of Action

The mechanism of action of bis-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable it to undergo condensation, substitution, and addition reactions, leading to the formation of diverse heterocyclic compounds. The methylene bridge provides structural flexibility, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis of Cyanoacetamide and Derivatives

Structural and Physicochemical Properties

The table below compares key properties of cyanoacetamide and its derivatives based on available

Compound Molecular Formula Molecular Weight CAS Number Key Features
Cyanoacetamide C₃H₄N₂O 84.08 g/mol 107-91-5 Industrial use; moderate toxicity; no REACH restrictions .
N-Benzyl-2-cyanoacetamide C₁₀H₁₀N₂O 174.20 g/mol Not provided Pharmaceutical intermediate; solid form; aromatic substitution .
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol 6972-77-6 Potential agrochemical applications; unstudied toxicology .

Hazard Profiles

  • Cyanoacetamide: Classified as harmful if inhaled (causes respiratory irritation). No comprehensive toxicological assessment available .
  • N-Benzyl-2-cyanoacetamide: Limited hazard data; assumed risks align with cyanoacetamide’s profile due to structural similarity .

Regulatory Status

  • Derivatives lack explicit regulatory data, necessitating case-by-case compliance assessments.

Q & A

Q. What are the established synthetic routes for bis-cyanoacetamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyanoacetylation of amines or through condensation reactions involving cyanoacetic acid derivatives. Key variables include solvent polarity (e.g., DMF vs. aqueous systems), temperature (25–80°C), and catalyst selection (e.g., acidic or basic conditions). Methodological optimization should prioritize reproducibility by documenting reagent ratios, purification steps (e.g., recrystallization or column chromatography), and analytical validation via NMR and HPLC . Yield discrepancies often arise from incomplete reaction monitoring; use TLC or in-situ IR spectroscopy to track intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1^1H and 13^13C NMR to identify cyano and amide functional groups. Pair with High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 200–250 nm) is recommended. Differential Scanning Calorimetry (DSC) can further assess crystallinity and thermal stability. Cross-validate results with literature data to resolve spectral ambiguities .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity, UV light exposure) over 4–12 weeks. Monitor degradation products via HPLC-MS and quantify using validated calibration curves. Include control samples stored at -20°C. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with p < 0.05 indicating significance. Document deviations from ICH guidelines for pharmaceutical stability testing if applicable .

Advanced Research Questions

Q. How should contradictory data in this compound reactivity studies be analyzed?

Contradictions may arise from unaccounted variables (e.g., trace moisture in solvents, residual catalysts). Apply root-cause analysis: (1) Replicate experiments under controlled conditions; (2) Use Design of Experiments (DoE) to isolate confounding factors; (3) Compare findings with peer-reviewed datasets, prioritizing studies with transparent methodology. For computational discrepancies, validate force fields or DFT parameters against experimental crystallographic data .

Q. What strategies optimize the selectivity of this compound in multi-component reactions (MCRs)?

To enhance selectivity in MCRs (e.g., Ugi or Passerini reactions), modulate steric and electronic effects:

  • Introduce bulky substituents to favor kinetically controlled pathways.
  • Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for enantioselective synthesis.
  • Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. Validate selectivity via X-ray crystallography of intermediates .

Q. How can mechanistic studies differentiate between nucleophilic and radical pathways in this compound reactions?

Use radical traps (e.g., TEMPO) to quench free radicals; observe reaction inhibition via GC-MS. Isotopic labeling (e.g., 15^{15}N amines) paired with NMR can trace nucleophilic attack sites. Computational modeling (DFT or MD simulations) provides energy profiles for competing pathways. Cross-reference kinetic isotope effects (KIEs) with theoretical predictions to confirm mechanisms .

Q. What ethical and reproducibility standards apply to this compound research involving biological assays?

For cytotoxicity or enzymatic studies, adhere to OECD Guidelines for in vitro testing (e.g., MTT assay protocols). Ensure proper disposal of cyano-containing waste per EPA regulations. Document cell line authentication (STR profiling) and reagent sources to mitigate batch variability. Pre-register experimental designs on platforms like Open Science Framework to enhance reproducibility .

Methodological Best Practices

  • Data Validation : Use triplicate measurements with error bars (SD/SEM) and report confidence intervals for kinetic data .
  • Literature Gaps : Prioritize understudied applications (e.g., this compound in metal-organic frameworks or as a ligand in catalysis) .
  • Peer Review : Submit raw datasets to repositories like Zenodo and include detailed supplemental materials for replication .

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